3-[4-(Benzyloxy)phenyl]prop-2-enal
Description
3-[4-(Benzyloxy)phenyl]prop-2-enal is an α,β-unsaturated aldehyde featuring a benzyloxy-substituted phenyl ring conjugated to a propenal moiety. The benzyloxy group (a phenylmethyl ether) at the para position of the phenyl ring enhances electron-donating resonance effects, stabilizing the conjugated system and influencing the compound’s reactivity.
Properties
IUPAC Name |
(E)-3-(4-phenylmethoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQCCMTIODLDK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]prop-2-enal typically involves the reaction of 4-(benzyloxy)benzaldehyde with an appropriate reagent to introduce the prop-2-enal group. One common method is the aldol condensation reaction, where 4-(benzyloxy)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)phenyl]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-[4-(Benzyloxy)phenyl]prop-2-enoic acid.
Reduction: 3-[4-(Benzyloxy)phenyl]prop-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
(a) Reactivity and Stability
- Electrophilicity : The target compound’s aldehyde group is more reactive toward nucleophiles (e.g., in condensation reactions) compared to the ketone in the furyl derivative . The absence of a hydroxyl group (unlike the furyl analog) reduces intramolecular stabilization but simplifies synthetic modifications.
- Conjugation Effects: The benzyloxy group in the target compound donates electron density via resonance, stabilizing the α,β-unsaturated system.
Biological Activity
3-[4-(Benzyloxy)phenyl]prop-2-enal, also known as 4-(benzyloxy)cinnamaldehyde, is an organic compound classified within the cinnamaldehyde group. Its unique structure, which includes a benzyloxy group attached to a phenyl ring and a prop-2-enal moiety, confers various biological activities that have been the subject of recent research. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its interaction with G protein-coupled receptors (GPCRs), particularly GPR34.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 254.28 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives have shown effectiveness in targeting cellular pathways involved in tumor growth and metastasis.
Interaction with G Protein-Coupled Receptors (GPCRs)
Recent studies have highlighted the potential of this compound as an antagonist for the G protein-coupled receptor GPR34. This receptor is implicated in several diseases, including neuropathic pain and inflammation.
Case Study: GPR34 Antagonism
A notable study identified a derivative of this compound that displayed promising results as a GPR34 antagonist:
- Compound : (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid
- IC Values:
- GloSensor cAMP assay: 0.680 μM
- Tango assay: 0.059 μM
- Efficacy : Demonstrated low cytotoxicity and high selectivity in vitro.
- In Vivo Results : Effective in a mouse model of neuropathic pain without apparent toxicity .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of compounds structurally related to this compound:
| Compound Name | Description |
|---|---|
| Cinnamaldehyde | Lacks the benzyloxy group but shares the prop-2-enal moiety. |
| 4-(Benzyloxy)benzaldehyde | Contains the benzyloxyphenyl structure but lacks prop-2-enal. |
| 3-Phenylprop-2-enal | Similar structure but does not contain the benzyloxy group. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
